molecular formula C13H7Cl2FO2 B8015880 3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid

3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid

Cat. No.: B8015880
M. Wt: 285.09 g/mol
InChI Key: LUWIXAZSLNDQAV-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid is an organic compound characterized by the presence of dichlorophenyl and fluorobenzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid typically involves the reaction of 2,3-dichlorophenylboronic acid with 2-fluorobenzoic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures (around 100°C) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids or phenols.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs) or other enzymes, leading to the modulation of cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid is unique due to the combination of dichlorophenyl and fluorobenzoic acid moieties, which impart distinct chemical and biological properties

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-10-6-2-3-7(11(10)15)8-4-1-5-9(12(8)16)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWIXAZSLNDQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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